molecular formula C4H3ClN2O2 B13657850 2-Chlorooxazole-5-carboxamide

2-Chlorooxazole-5-carboxamide

Cat. No.: B13657850
M. Wt: 146.53 g/mol
InChI Key: MHWPFAVXNWLCIN-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Heterocycles in Synthetic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.gov This structural motif is of significant interest to organic and medicinal chemists due to its presence in a wide array of biologically active natural products and synthetic compounds. clockss.org Oxazole derivatives are recognized for their broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov

In synthetic chemistry, oxazoles are not merely end-targets but also serve as versatile intermediates. tandfonline.comsemanticscholar.org Their stable aromatic nature allows them to be carried through multi-step syntheses. thieme-connect.de Furthermore, the oxazole nucleus can participate in various chemical transformations. For example, they can function as dienes in Diels-Alder reactions, providing pathways to other important classes of compounds like pyridines and furans. thieme-connect.depharmaguideline.com The development of new synthetic methods to create substituted oxazoles is an active area of research, driven by the need for novel chemical entities in drug discovery and materials science. clockss.org

Significance of Halogenated and Carboxamide-Substituted Oxazoles

The introduction of a halogen atom, such as chlorine, onto the oxazole ring dramatically enhances its synthetic utility. The chlorine atom at the 2-position of the oxazole ring is particularly significant. Due to the electron-withdrawing nature of the ring nitrogen, the C2-position is electron-deficient, making the chlorine atom a good leaving group for nucleophilic substitution reactions. thieme-connect.depharmaguideline.com This reactivity allows for the facile introduction of a wide variety of other functional groups, including amines, thiols, and alkoxides, providing a powerful strategy for creating diverse molecular libraries. clockss.org 2-Chlorooxazoles are therefore considered valuable intermediates for structure-activity relationship (SAR) studies in drug development programs. clockss.org The strategic placement of halogens can also influence the molecule's ability to participate in halogen bonding, a significant non-covalent interaction in crystal engineering and supramolecular chemistry. rsc.org

The carboxamide functional group (-CONH₂) is a ubiquitous feature in medicinal chemistry. It is a key structural component in numerous approved drugs and is known to participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. acs.orgcnr.it The presence of a carboxamide on the oxazole scaffold can enhance metabolic stability and influence pharmacokinetic properties. Oxazole carboxamides have been investigated for various therapeutic applications, including as kinase inhibitors for PET imaging and as potential treatments for metabolic disorders. acs.orgnih.gov

Research Gaps and Opportunities in the Chemistry of 2-Chlorooxazole-5-carboxamide

Despite the clear synthetic potential endowed by its functional groups, this compound remains a largely theoretical compound with limited appearance in the scientific literature. The primary research gap is the absence of a reported, optimized synthesis for this specific molecule. While methods exist for creating related structures, such as 2-substituted 5-chloro-1,3-oxazole-4-carboxamides, a direct and efficient route to the 5-carboxamide isomer has not been detailed. researchgate.net

This gap presents a significant opportunity for chemical research. The development of a reliable synthetic pathway to this compound would unlock a versatile and previously inaccessible chemical scaffold. The compound's two distinct reactive sites—the nucleophilic substitution-prone C2-chloro group and the modifiable C5-carboxamide—offer a modular platform for the creation of novel derivatives.

Future research could focus on:

Synthesis: Developing a multi-step synthesis, likely starting from a suitable amino acid or cyanoacetate (B8463686) precursor, followed by cyclization, chlorination, and amidation. The precursor, 2-Chlorooxazole-5-carboxylic acid, is documented, suggesting a feasible starting point for the final amidation step. chem-space.com

Reactivity Studies: Exploring the selective reactivity of the C2-chloro group with a diverse panel of nucleophiles while preserving the C5-carboxamide.

Library Generation: Utilizing the established reactivity to generate a library of novel 2,5-disubstituted oxazoles for biological screening. The unique substitution pattern could yield compounds with novel biological activities.

Computational Studies: Performing theoretical calculations to predict the reactivity, stability, and potential biological interactions of designed derivatives to guide synthetic efforts.

The exploration of this compound and its derivatives represents a promising frontier for discovering new chemical entities with potential applications in medicinal chemistry and materials science.

Chemical Properties of this compound

Direct experimental data for this compound is not widely available. The properties listed below are based on its chemical structure and data from closely related analogues, such as its precursor acid and corresponding ethyl ester. nih.govechemi.com

PropertyValue
Molecular Formula C₄H₂ClN₃O₂
Molecular Weight 161.53 g/mol
IUPAC Name 2-chloro-1,3-oxazole-5-carboxamide
Appearance Predicted to be a solid at room temperature
Key Functional Groups Oxazole ring, Chloro substituent, Carboxamide
Reactivity Centers Electrophilic C2 carbon, Nucleophilic carboxamide nitrogen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

2-chloro-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C4H3ClN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)

InChI Key

MHWPFAVXNWLCIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Cl)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Chlorooxazole 5 Carboxamide

De Novo Annulation Approaches for Oxazole (B20620) Ring Formation

The de novo synthesis of the 2-chlorooxazole-5-carboxamide core involves the strategic assembly of acyclic precursors that cyclize to form the target heterocycle. This approach is advantageous for introducing the required chloro and carboxamide functionalities in a controlled manner.

Precursor Selection and Design for Regioselective Cyclization

The success of a de novo synthesis hinges on the careful design of precursors that will ensure the formation of the desired 2,5-disubstituted oxazole isomer. Key precursors for oxazole synthesis often include α-haloketones, primary amides, and isocyanides. For the specific synthesis of this compound, precursors would need to contain the chloro, carboxamide (or a precursor to it), and the atoms necessary to form the oxazole ring.

A plausible precursor design could involve the reaction of a dichloro-substituted starting material that can react with a source of the carboxamide group. For instance, substrates with the general formula Cl₂C=C(NHCOR)C(O)OMe have been utilized in the synthesis of related 5-chlorooxazole derivatives. researchgate.net The regioselectivity of the cyclization is dictated by the inherent reactivity of the functional groups within the acyclic precursor.

Halogenation and Carboxamide Introduction during Ring Closure

Ideally, both the chlorine atom at C-2 and the carboxamide group at C-5 would be introduced during the ring-closing step. One potential strategy involves the oxidative chlorination of a precursor that already contains the carboxamide or a group that can be readily converted to it, such as a nitrile or an ester. For example, the chlorination of a 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has been shown to yield a 5-chloro-1,3-oxazole-4-carboxamide. researchgate.net Although this example illustrates chlorination at the 5-position, it demonstrates the principle of simultaneous halogenation and the presence of a carboxamide precursor during the formation of the final product.

The introduction of the carboxamide can also be envisioned from a carboxylic acid precursor that is carried through the cyclization and subsequently amidated.

Catalytic Strategies for Oxazole Annulation

Various transition metals, including gold, rhodium, and palladium, have been employed to catalyze the formation of oxazole rings. Gold-catalyzed reactions, for instance, can facilitate the cyclization of carboxamides with propynals to form 2,5-disubstituted oxazoles. researchgate.net Adapting such a catalytic system for the synthesis of this compound would require precursors that are compatible with the catalyst and reaction conditions.

Rhodium-catalyzed annulation of triazoles with aldehydes is another powerful method for synthesizing 2,5-disubstituted oxazoles. researchgate.net The challenge in applying these catalytic methods lies in the identification of suitable starting materials that would lead to the specific 2-chloro-5-carboxamido substitution pattern.

CatalystPrecursor TypesPotential for this compound Synthesis
Gold (Au)Carboxamides and PropynalsPotentially adaptable with appropriately substituted precursors.
Rhodium (Rh)Triazoles and AldehydesCould be explored with precursors bearing chloro and carboxamide functionalities.
Palladium (Pd)Halogenated precursors and coupling partnersUseful for functionalizing the oxazole ring post-synthesis.

Functional Group Interconversion Strategies from Pre-formed Oxazoles

An alternative to de novo synthesis is the modification of a pre-formed oxazole ring. This approach is often more practical as it can start from more readily available oxazole derivatives.

Introduction of the Chloro Moiety at C-2 of Oxazole-5-carboxamide (B136671)

The direct chlorination of an existing oxazole-5-carboxamide is a key strategy for the synthesis of the target compound. The regioselectivity of this halogenation is a critical consideration.

Electrophilic halogenating agents are commonly used to introduce halogen atoms onto aromatic and heteroaromatic rings. For oxazoles, the inherent electronic properties of the ring influence the site of electrophilic attack.

The oxazole ring is generally susceptible to electrophilic substitution, with the C-5 position being the most nucleophilic and therefore the most likely site of attack. However, if the C-5 position is already substituted, as in the case of oxazole-5-carboxamide, the electrophile may be directed to other positions on the ring. The carboxamide group is generally considered a deactivating group for electrophilic aromatic substitution, which could influence the reactivity of the oxazole ring.

Common electrophilic chlorinating agents include N-chlorosuccinimide (NCS). The reaction conditions, such as the solvent and temperature, can also play a role in the regioselectivity of the chlorination. In some cases, lithiation of the C-2 position followed by quenching with an electrophilic chlorine source can be a more controlled method for introducing the chlorine atom at the desired position.

ReagentPosition of ChlorinationComments
N-Chlorosuccinimide (NCS)Typically C-5, but C-2 is possible with C-5 blocked.A common and versatile electrophilic chlorinating agent.
Sulfuryl chloride (SO₂Cl₂)Can be used for chlorination.Reaction conditions need to be carefully controlled.
Chlorine (Cl₂)Can be used but may be less selective.Often requires specific catalysts or conditions.
Nucleophilic Substitution of Leaving Groups at C-2

The introduction of the chlorine atom at the C-2 position of the oxazole ring is a crucial step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group on a pre-formed oxazole-5-carboxamide or a precursor is displaced by a chloride ion. The C-2 position of the oxazole ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This reactivity pattern allows for the selective introduction of the chloro substituent.

The efficiency of this substitution is dependent on several factors, including the nature of the leaving group, the source of the chloride ion, and the reaction conditions. Common leaving groups that can be employed include hydroxy, alkoxy, or other halogen atoms. The choice of chlorinating agent is also critical, with reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride providing the chloride nucleophile and often acting as a dehydrating agent when a hydroxyl group is the precursor.

Formation of the Carboxamide at C-5 of 2-Chlorooxazole (B1317313) Derivatives

Once the 2-chlorooxazole core is established, the subsequent or concurrent formation of the carboxamide group at the C-5 position is a pivotal step. This can be accomplished from various functional group precursors, primarily carboxylic acids, nitriles, or esters.

From Carboxylic Acid Precursors (e.g., 2-Chlorooxazole-5-carboxylic acid)

The most direct route to this compound is from its corresponding carboxylic acid, 2-chlorooxazole-5-carboxylic acid. This transformation involves the activation of the carboxylic acid followed by reaction with ammonia (B1221849) or an ammonia equivalent. A wide array of coupling reagents, commonly used in peptide synthesis, can be employed to facilitate this amide bond formation. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus promoting the nucleophilic attack by ammonia.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization if chiral centers are present. Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. The choice of reagent and reaction conditions, including the solvent and base, is crucial for achieving high yields and purity.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chlorooxazole-5-carbonyl chloride can then be reacted with ammonia to furnish the desired carboxamide.

Table 1: Common Coupling Reagents for Amide Formation from Carboxylic Acids

Coupling Reagent Additive (if any) Typical Solvent
EDC HOBt or HOAt Dichloromethane (DCM), Dimethylformamide (DMF)
DCC HOBt or HOAt Dichloromethane (DCM), Tetrahydrofuran (THF)
PyBOP - Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN)
HBTU HOBt Dimethylformamide (DMF)
From Nitrile or Ester Precursors

The carboxamide group can also be introduced starting from a nitrile (2-chlorooxazole-5-carbonitrile) or an ester (e.g., methyl 2-chlorooxazole-5-carboxylate) precursor.

The conversion of a nitrile to a carboxamide is typically achieved through partial hydrolysis. This reaction can be catalyzed by either acid or base. Careful control of the reaction conditions is essential to prevent complete hydrolysis to the carboxylic acid. For instance, using hydrogen peroxide in an alkaline medium is a known method for the mild and selective hydration of nitriles to amides.

Ammonolysis of an ester precursor provides another viable route. This involves reacting the ester with ammonia. The reaction can be carried out at elevated temperatures and pressures, and the use of a catalyst may be beneficial. The reactivity of the ester towards ammonolysis is influenced by the nature of the alkoxy group, with methyl and ethyl esters being common starting materials.

Multi-component Reactions (MCRs) for Direct Synthesis of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an attractive strategy for the direct synthesis of complex molecules like this compound. While a specific MCR for the direct synthesis of this exact compound is not widely reported, the general principles of oxazole synthesis through MCRs can be adapted.

For instance, a one-pot reaction involving a component that provides the C4-C5-carboxamide fragment, a component for the C2-chloro fragment, and a source for the oxygen and nitrogen atoms of the oxazole ring could potentially be devised. The development of such a convergent approach would be highly efficient in terms of atom economy and step-count.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the synthetic steps. For nucleophilic substitution reactions at C-2, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

In the case of amide bond formation from the carboxylic acid, the choice of solvent is also critical. Polar aprotic solvents like DMF and DCM are commonly used for coupling reactions. The solvent can affect the solubility of the reactants and reagents, as well as the stability of the activated intermediates.

A systematic study of the reaction kinetics can provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. By monitoring the concentration of reactants and products over time under different conditions (e.g., varying temperature, reactant concentrations, and solvent), a rate law can be established. This information is invaluable for optimizing the reaction to maximize the yield and minimize the reaction time. For instance, understanding the kinetics of the competing hydrolysis of the activated carboxylic acid intermediate can guide the choice of reaction conditions to favor the desired amidation pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chlorooxazole-5-carboxylic acid
2-Chlorooxazole-5-carbonitrile
Methyl 2-chlorooxazole-5-carboxylate
2-Chlorooxazole-5-carbonyl chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
1-Hydroxy-7-azabenzotriazole (HOAt)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Catalyst Screening and Ligand Design

The formation of the oxazole ring is a critical step, and catalyst selection plays a pivotal role in determining the regioselectivity and efficiency of the cyclization. Rhodium and copper catalysts are prominent in oxazole synthesis.

Rhodium Catalysis: Rhodium-catalyzed reactions of α-diazo-β-keto esters with amides are a powerful method for constructing the oxazole ring. The choice of rhodium catalyst can dramatically influence the regiochemical outcome, yielding either oxazole-4-carboxylates or the desired oxazole-5-carboxylates. For instance, dirhodium tetraacetate typically favors the formation of 2-aryloxazole-4-carboxylates. In contrast, dirhodium tetrakis(heptafluorobutyramide) has been shown to reverse this selectivity, providing the corresponding oxazole-5-carboxylates, which are key intermediates for the synthesis of this compound. acs.orgnih.gov

The mechanism is believed to involve the formation of a rhodium carbene, which then undergoes either N-H insertion followed by cyclodehydration or a [3+2] cycloaddition pathway. The ligand environment around the rhodium center is crucial in directing the reaction pathway and, consequently, the regioselectivity. The electron-withdrawing nature of the heptafluorobutyramide (B1361082) ligands is thought to alter the reactivity of the rhodium carbene intermediate, favoring the pathway that leads to the 5-substituted product. acs.orgnih.gov

Copper Catalysis: Copper-catalyzed methods also offer viable routes to substituted oxazoles. These reactions often proceed via oxidative C-H bond functionalization and dioxygen activation or through chemodivergent pathways controlled by directing groups. organic-chemistry.orgacs.orgacs.org For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen can produce trisubstituted oxazoles. organic-chemistry.org While these methods might not directly yield the required substitution pattern for this compound in a single step, they highlight the versatility of copper catalysis in oxazole synthesis. The ligand design in these systems often involves simple pyridines or more complex phosphine (B1218219) ligands to modulate the reactivity and stability of the copper catalyst. organic-chemistry.orgnih.gov

The chlorination of the oxazole ring at the C2 position is another critical step. The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent electrophilic attack. thieme-connect.compharmaguideline.com Transition metal-catalyzed halogenation, particularly with palladium or rhodium, has been successfully applied to related heterocyclic systems like 2-arylbenzo[d]oxazoles. researchgate.netrsc.org For the direct chlorination of an oxazole-5-carboxylate intermediate, catalyst screening would likely involve palladium and rhodium complexes with various phosphine or N-heterocyclic carbene (NHC) ligands to achieve high regioselectivity and yield. The choice of ligand can influence the electronic properties and steric environment of the metal center, thereby controlling the catalytic activity and selectivity. nih.govacs.org

For the final amidation step, which involves the conversion of the C5-carboxylate to a carboxamide, various well-established amide coupling reagents can be employed. However, for large-scale synthesis, catalytic methods are preferable. Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for amide bond formation. acs.org The design of ligands for these reactions is critical, with bulky alkyl phosphines and N-heterocyclic carbenes being particularly effective in promoting the reductive elimination step to form the C-N bond. nih.gov

Interactive Data Table: Catalyst and Ligand Effects in Analogous Oxazole Synthesis

Catalyst PrecursorLigand/AdditiveSolventTemperature (°C)ProductYield (%)Reference
Rh₂(OAc)₄NoneDichloroethaneReflux2-Aryloxazole-4-carboxylate70-85 acs.orgnih.gov
Rh₂(hfba)₄NoneDichloroethaneReflux2-Aryloxazole-5-carboxylate65-80 acs.orgnih.gov
CuBr₂PyridineToluene/DCE802,4,5-Trisubstituted oxazole75-90 organic-chemistry.org
Cu(OAc)₂K₂S₂O₈--2,4,5-Trisubstituted oxazoleHigh acs.org
Pd(OAc)₂XantphosToluene110N-Aryl amide80-95 acs.org
Pd₂(dba)₃BippyPhosDioxane100N-Aryl amide75-90 acs.org

Note: This table represents data from analogous reactions for the synthesis of substituted oxazoles and amides, as direct data for this compound is unavailable.

Temperature and Pressure Optimization

The optimization of temperature and pressure is crucial for maximizing the yield and purity of this compound while minimizing reaction times and side product formation.

Oxazole Ring Formation: For the rhodium-catalyzed synthesis of the oxazole-5-carboxylate intermediate, reactions are typically carried out at elevated temperatures, often at the reflux temperature of the solvent, such as 1,2-dichloroethane. acs.org Microwave heating has also been employed to accelerate these reactions. acs.org The pressure is generally maintained at atmospheric pressure. Optimization studies would involve systematically varying the temperature to find the optimal balance between reaction rate and catalyst stability.

Chlorination: The regioselective chlorination of the oxazole ring would likely be sensitive to temperature. Lower temperatures might be necessary to control the selectivity and prevent over-halogenation or decomposition of the starting material. The reaction pressure is not expected to be a critical parameter and would typically be atmospheric.

Amidation: The final amidation step, if performed using standard coupling reagents, is often carried out at room temperature. However, for catalytic C-N cross-coupling reactions, elevated temperatures (e.g., 80-120 °C) are typically required to drive the reaction to completion. acs.org The pressure for these reactions is usually atmospheric, although sealed-vessel reactions might be used to prevent the evaporation of low-boiling solvents or reagents.

Systematic optimization of these parameters, likely using design of experiments (DoE) methodology, would be necessary to identify the ideal conditions for each step of the synthesis.

Scalable Synthetic Routes for this compound

Developing a scalable synthetic route for this compound is essential for its potential application in pharmaceutical or materials science. A scalable route must prioritize safety, cost-effectiveness, and robustness. pharmtech.com

A potential scalable synthesis could begin with a one-pot or telescopic synthesis of the oxazole-5-carboxylate intermediate. For example, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been reported, which could be adapted for large-scale production. nih.gov This approach avoids the need to pre-activate the carboxylic acid, simplifying the process and reducing waste.

For the chlorination step, the use of a safe and readily available chlorinating agent is paramount. N-Chlorosuccinimide (NCS) is a common choice for such reactions. researchgate.net In a large-scale setting, flow chemistry could be employed for the chlorination step to ensure precise control over reaction time, temperature, and stoichiometry, thereby improving safety and consistency.

The final amidation step presents a significant challenge on a large scale. While numerous amide coupling reagents are available, many generate stoichiometric byproducts that can be difficult to remove. researchgate.netsci-hub.sesemanticscholar.org Catalytic methods, such as palladium-catalyzed C-N coupling, are more atom-economical but can be expensive. An alternative scalable approach could involve the conversion of the ester to an acyl chloride, followed by reaction with ammonia or an amine. This method, while traditional, is often robust and cost-effective for large-scale production.

Process optimization for a scalable route would focus on:

Minimizing the number of synthetic steps and purification operations.

Replacing hazardous or expensive reagents with safer and more economical alternatives.

Developing robust crystallization or extraction procedures for product isolation to avoid chromatography.

Ensuring that all reaction and work-up conditions are amenable to standard chemical plant equipment.

A thorough process safety assessment would be required to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions on a large scale.

Chemical Reactivity and Transformation of 2 Chlorooxazole 5 Carboxamide

Reactions at the C-2 Chloro Substituent

The primary site of reactivity on the 2-chlorooxazole-5-carboxamide molecule is the C-2 carbon, where the chlorine atom acts as a leaving group. This facilitates two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the chloride ion. The electron-withdrawing nature of the oxazole (B20620) ring nitrogen and the C-5 carboxamide group stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution reaction. Generally, the reactivity of nucleophiles in these reactions follows the order of basicity and nucleophilicity.

This compound is expected to react readily with various nitrogen-based nucleophiles. Primary and secondary amines, both aliphatic and aromatic, can displace the chloride to form the corresponding 2-aminooxazole-5-carboxamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reactivity of amines will generally correlate with their nucleophilicity.

Amides, while generally weaker nucleophiles than amines, can also participate in SNAr reactions under appropriate conditions, often requiring stronger bases or higher temperatures to facilitate the reaction.

Table 1: Examples of SNAr Reactions with Nitrogen-based Nucleophiles

Nucleophile Product Plausible Conditions
Ammonia (B1221849) 2-Aminooxazole-5-carboxamide NH₃ in a sealed tube, heat
Diethylamine 2-(Diethylamino)oxazole-5-carboxamide Et₂NH, K₂CO₃, DMF, 80 °C
Aniline 2-(Phenylamino)oxazole-5-carboxamide PhNH₂, NaH, THF, reflux

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react with this compound to yield 2-alkoxy and 2-aryloxy derivatives, respectively. These reactions typically require a strong base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile. The reactivity is influenced by the steric hindrance of the alcohol and the electronic properties of the phenol.

Table 2: Examples of SNAr Reactions with Oxygen-based Nucleophiles

Nucleophile Product Plausible Conditions
Sodium methoxide 2-Methoxyoxazole-5-carboxamide NaOMe, MeOH, reflux
Phenol 2-Phenoxyoxazole-5-carboxamide PhOH, K₂CO₃, DMF, 100 °C

Thiols are excellent nucleophiles and are expected to react efficiently with this compound to form 2-(alkylthio)- or 2-(arylthio)oxazole-5-carboxamides. These reactions are often carried out in the presence of a mild base to generate the thiolate anion, which is a highly reactive nucleophile.

Table 3: Examples of SNAr Reactions with Sulfur-based Nucleophiles

Nucleophile Product Plausible Conditions
Sodium hydrosulfide 2-Thioxooxazole-5-carboxamide NaSH, EtOH, rt
Ethanethiol 2-(Ethylthio)oxazole-5-carboxamide EtSH, Et₃N, CH₂Cl₂, rt

Direct SNAr reactions with strong carbon-based nucleophiles like Grignard or organolithium reagents are often complicated by competing reactions and potential ring-opening of the oxazole. However, softer carbon nucleophiles, such as enolates derived from malonates or β-ketoesters, can be used to form new carbon-carbon bonds at the C-2 position under carefully controlled conditions.

Table 4: Examples of SNAr Reactions with Carbon-based Nucleophiles

Nucleophile Product Plausible Conditions
Diethyl malonate Diethyl 2-(5-carbamoyloxazol-2-yl)malonate NaH, Diethyl malonate, THF

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2

The chloro substituent at the C-2 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated products.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, often under milder conditions than traditional SNAr.

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions typically require a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The choice of reaction conditions is crucial for achieving high yields and selectivity.

Table 5: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Typical Catalyst/Ligand System
Suzuki Aryl/vinyl boronic acid 2-Aryl/vinyl-oxazole Pd(PPh₃)₄, Pd(dppf)Cl₂
Stille Organostannane 2-Aryl/vinyl/alkyl-oxazole Pd(PPh₃)₄
Heck Alkene 2-Alkenyl-oxazole Pd(OAc)₂, P(o-tol)₃
Sonogashira Terminal alkyne 2-Alkynyl-oxazole PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amine 2-Amino-oxazole Pd₂(dba)₃, BINAP/Xantphos
Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of 2-chlorooxazole (B1317313) derivatives, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-2 position. While specific studies on this compound are not extensively documented, research on analogous 2-chlorooxazoles demonstrates the feasibility of this transformation.

Typically, the reaction is catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂, in the presence of a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines often providing the best results. A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid. The reaction is generally carried out in a solvent mixture, often including water, at elevated temperatures.

A representative Suzuki-Miyaura coupling reaction of a 2-chlorooxazole derivative is depicted below:

General Reaction Scheme:

2-Chlorooxazole Derivative + Aryl/Heteroaryl Boronic Acid --(Pd catalyst, Ligand, Base)--> 2-Aryl/Heteroaryl-oxazole Derivative

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10075-95 researchgate.net
Pd(PPh₃)₄-Cs₂CO₃Dioxane11080-92
PdCl₂(dppf)dppfK₃PO₄DMF9070-88
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is a valuable tool for the synthesis of alkynyl-substituted oxazoles from this compound.

The reaction mechanism involves the formation of a palladium(0) species that undergoes oxidative addition with the 2-chlorooxazole. Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (usually an amine like triethylamine or diisopropylethylamine) to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-oxazole product and regenerates the palladium(0) catalyst.

General Reaction Scheme:

This compound + Terminal Alkyne --(Pd catalyst, Cu(I) salt, Base)--> 2-Alkynyl-oxazole-5-carboxamide

Pd CatalystCu(I) SaltBaseSolventTemperature (°C)Yield (%)Ref.
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6070-90 wikipedia.org
Pd(OAc)₂CuIDIPEADMF8065-85
Pd(PPh₃)₄CuIPiperidineToluene9078-95
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This methodology can be applied to this compound to introduce a variety of amino groups at the C-2 position, leading to the synthesis of 2-aminooxazole derivatives.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 2-chlorooxazole to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the 2-aminooxazole product and regenerates the palladium(0) catalyst. The choice of a suitable bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

General Reaction Scheme:

This compound + Amine --(Pd catalyst, Ligand, Base)--> 2-Aminooxazole-5-carboxamide

Pd CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd₂(dba)₃XPhosNaOtBuToluene10070-90 wikipedia.orgrug.nl
Pd(OAc)₂BINAPCs₂CO₃Dioxane11065-85 wikipedia.orgrug.nl
PdCl₂(dppf)dppfK₃PO₄THF8060-80 wikipedia.orgrug.nl
Negishi and Stille Couplings

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For this compound, this reaction provides a route to introduce alkyl, aryl, or vinyl substituents at the C-2 position. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as ZnCl₂.

General Reaction Scheme:

This compound + Organozinc Reagent --(Pd or Ni catalyst)--> 2-Substituted-oxazole-5-carboxamide

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) to afford the corresponding 2-substituted oxazole derivatives.

General Reaction Scheme:

This compound + Organostannane --(Pd catalyst)--> 2-Substituted-oxazole-5-carboxamide

Coupling ReactionCatalystReactantSolventTemperature (°C)Yield (%)Ref.
NegishiPd(PPh₃)₄Aryl-ZnClTHF6560-85
StillePd(PPh₃)₄Vinyl-SnBu₃Toluene11070-90 nih.gov

Reactions of the Carboxamide Moiety at C-5

The carboxamide group at the C-5 position of this compound is also amenable to various chemical transformations, providing further opportunities for structural diversification.

Hydrolysis Reactions (Acidic and Basic)

The carboxamide functional group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation converts this compound into 2-chlorooxazole-5-carboxylic acid, a key intermediate for further derivatization, such as esterification or conversion to other acid derivatives.

Acidic Hydrolysis: Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.

Basic Hydrolysis: Basic hydrolysis is usually achieved by heating the amide with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification yields the carboxylic acid.

ConditionReagentsTemperature (°C)Product
Acidic6M HCl (aq)1002-Chlorooxazole-5-carboxylic acid
Basic4M NaOH (aq), then H₃O⁺1002-Chlorooxazole-5-carboxylic acid

Reduction to Amines or Aldehydes

The carboxamide group can be reduced to either an amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxamide group to an amine. This reaction converts this compound to (2-chlorooxazol-5-yl)methanamine. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Reduction to Aldehydes: The partial reduction of a carboxamide to an aldehyde is a more challenging transformation as aldehydes are themselves susceptible to further reduction. However, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can selectively achieve this conversion. This would transform this compound into 2-chlorooxazole-5-carbaldehyde.

ProductReagentSolventTemperature (°C)
(2-Chlorooxazol-5-yl)methanamineLiAlH₄THF65
2-Chlorooxazole-5-carbaldehydeDIBAL-HToluene-78

Dehydration to Nitriles

The conversion of the primary amide group in this compound to a nitrile (2-chloro-5-cyanooxazole) is a significant synthetic transformation. This dehydration reaction is a fundamental method for nitrile synthesis from primary amides. rsc.orgresearchgate.net A variety of dehydrating agents have been developed for this purpose, ranging from classic strong reagents to milder, more selective systems. researchgate.net

For heterocyclic carboxamides, methods that employ mild conditions are often preferred to avoid degradation of the ring system. One such effective method involves the use of cyanuric chloride in a solvent like N,N-dimethylformamide (DMF). researchgate.net This system has been successfully used for the dehydration of other oxazole carboxamides, providing the corresponding nitriles in high yields under gentle reaction conditions. researchgate.net Other common reagents used for amide dehydration include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), though these often require harsher conditions. researchgate.net The choice of reagent can be critical for achieving high yield and purity of the desired heterocyclic nitrile.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent/SystemTypical ConditionsNotesReference
Cyanuric Chloride / DMFMild, often room temperature or gentle heatingEffective for heterocyclic amides; avoids harsh acidic conditions. researchgate.net
Phosphorus Pentoxide (P₂O₅)High temperature, often neat or in high-boiling solventsA classic, powerful dehydrating agent. researchgate.net
Phosphorus Oxychloride (POCl₃)Reflux in pyridine or other baseCommonly used, but can be harsh. researchgate.net
Thionyl Chloride (SOCl₂)Often used with a base, can require heatingAnother classic but aggressive reagent. researchgate.net
Trifluoroacetic Anhydride / PyridineMild, often 0°C to room temperatureA milder alternative to traditional reagents. tsijournals.com

Derivatization to Esters or Other Amides

The carboxamide functional group can be further derivatized to produce esters or other substituted amides.

Conversion to Esters: The direct conversion of the carboxamide in this compound to an ester is challenging. The typical route would involve a two-step process: first, hydrolysis of the amide to the corresponding carboxylic acid (2-chlorooxazole-5-carboxylic acid) under acidic or basic conditions, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acid catalysis). Care must be taken during hydrolysis to avoid conditions that could cause cleavage of the oxazole ring.

Transamidation: A more direct derivatization is the conversion to other amides via a transamidation reaction. This process involves the exchange of the amide's nitrogen substituent with a new amine. Direct transamidation is often difficult due to the stability of the amide bond and requires catalysis. nih.gov Various catalysts, including metal complexes and organocatalysts like l-proline, have been developed to facilitate this reaction under milder conditions. nih.gov For this compound, a catalyzed reaction with a primary or secondary amine could potentially yield a new N-substituted amide, expanding the range of accessible derivatives. The reaction generally proceeds through the activation of the amide carbonyl, followed by nucleophilic attack by the new amine. nih.gov

Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it susceptible to a unique set of reactions, including cycloadditions and ring-opening. cutm.ac.in The presence of a chloro group at C-2 and a carboxamide at C-5 significantly influences its reactivity profile.

Diels-Alder Reactions and Other Cycloadditions

The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, particularly when reacting with electron-deficient dienophiles. wikipedia.orgpharmaguideline.com This reaction provides a powerful route to substituted pyridines. The initial cycloaddition forms a bicyclic adduct with an oxygen bridge, which is often unstable. wikipedia.org This intermediate typically undergoes a retro-Diels-Alder reaction or acid-catalyzed elimination of water to aromatize, yielding a pyridine derivative. cutm.ac.inwikipedia.org

The reactivity of the oxazole diene can be enhanced by the presence of electron-donating groups on the ring or by activation of the oxazole nitrogen with a Brønsted or Lewis acid. pharmaguideline.comnih.gov In the case of this compound, both the chloro and carboxamide groups are electron-withdrawing, which deactivates the oxazole ring, making it a less effective diene. Therefore, forcing conditions or strong activation would likely be necessary to promote its participation in Diels-Alder reactions.

Electrophilic Aromatic Substitution (at C-4, if applicable)

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult and less common than for more electron-rich aromatic systems like benzene or pyrrole. total-synthesis.commasterorganicchemistry.com When it does occur, substitution is strongly directed to the C-5 position, and the reaction requires the presence of electron-releasing (activating) groups on the ring. cutm.ac.inwikipedia.org

For this compound, the situation is unfavorable for EAS. The C-5 position is already occupied by the carboxamide group. Furthermore, both the 2-chloro and 5-carboxamide substituents are strongly electron-withdrawing, which deactivates the entire ring system towards attack by electrophiles. mnstate.edu Consequently, electrophilic aromatic substitution at the C-4 position is highly unlikely to occur under standard EAS conditions.

Deprotonation and Lithiation Studies

The site-selective metalation of oxazoles via deprotonation is a key strategy for their functionalization. acs.org In unsubstituted oxazole, the most acidic proton is at the C-2 position. wikipedia.orgpharmaguideline.com However, the resulting 2-lithiooxazole is often unstable and can exist in equilibrium with a ring-opened isonitrile enolate, which complicates subsequent reactions with electrophiles. wikipedia.orgacs.org

Since the C-2 position of this compound is blocked, deprotonation would be expected to occur at the next most acidic site, which is the C-4 proton. Studies on similarly substituted oxazoles have shown that kinetic deprotonation at C-4 is feasible using strong bases like lithium diisopropylamide (LDA) at low temperatures. nih.gov This would generate a 4-lithio-2-chlorooxazole-5-carboxamide intermediate. This highly reactive species could then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a substituent at the C-4 position, providing a route to 2,4,5-trisubstituted oxazoles. However, the potential for "halogen dance" rearrangements, where a lithiated species isomerizes, must be considered. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions

The oxazole ring, being less aromatic than other heterocycles, is susceptible to ring-opening under certain conditions.

Base-Induced Ring-Opening: As mentioned, deprotonation at C-2 of an unsubstituted oxazole can lead to a reversible ring-opening to an isonitrile. wikipedia.orgacs.org While the C-2 position in this compound is substituted, strong nucleophiles can attack this electron-deficient C-2 position, potentially leading to cleavage of the ring. pharmaguideline.com

Cornforth Rearrangement: A well-known thermal rearrangement reaction specific to oxazoles is the Cornforth rearrangement. This reaction involves a 4-acyloxazole, where the acyl group and the C-5 substituent exchange positions via a ring-opened nitrile ylide intermediate. wikipedia.orgwikipedia.org While not directly applicable to this compound itself, this rearrangement is a characteristic reaction of the oxazole system and is important in the synthesis of other substituted oxazoles.

Derivatization and Functionalization Strategies for 2 Chlorooxazole 5 Carboxamide

Synthesis of Substituted 2-Chlorooxazole-5-carboxamide Derivatives

The synthesis of derivatives from the this compound core predominantly utilizes nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the oxazole (B20620) ring facilitates the displacement of the chloride leaving group by various nucleophiles. While direct studies on this compound are limited, research on the isomeric 2-aryl-5-chloro-1,3-oxazole-4-carboxamides provides a strong model for this reactivity. In such systems, the chlorine atom's reactivity towards N-, O-, and S-nucleophiles has been investigated, demonstrating the viability of this approach researchgate.net.

The general reaction scheme involves the treatment of the this compound parent compound with a selected nucleophile, often in the presence of a base and a suitable solvent. The reaction proceeds via a concerted SN2 mechanism or a two-step addition-elimination pathway utexas.edursc.org.

Key classes of derivatives synthesized via this method include:

2-Aminooxazole Derivatives: Reaction with primary or secondary amines yields 2-(substituted-amino)oxazole-5-carboxamides.

2-Alkoxy/Aryloxyoxazole Derivatives: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

2-(Alkylthio/Arylthio)oxazole Derivatives: Reaction with thiols provides the corresponding thioether derivatives.

The table below illustrates potential synthetic derivatizations based on this established reactivity.

Nucleophile (Nu-H)Reagent ExampleResulting C2-SubstituentDerivative Class
AmineMorpholine-N(CH₂CH₂)₂O2-Morpholinooxazole
AlcoholPhenol-OPh2-Phenoxyoxazole
ThiolThiophenol-SPh2-(Phenylthio)oxazole

Structure-Reactivity Relationships (SRR) of this compound Derivatives

Understanding the relationship between the structure of reactants and their chemical reactivity is crucial for optimizing reaction conditions and predicting outcomes. For this compound derivatives, these relationships are governed by the electronic and steric properties of substituents on both the oxazole core and the reacting nucleophile.

The stability and reactivity of the this compound scaffold are significantly influenced by the electronic nature of substituents. The oxazole ring itself is inherently electron-deficient, which activates the C2 position for nucleophilic attack.

Substituents on the Oxazole Ring: Although the parent compound is fixed, in a broader context, additional electron-withdrawing groups on the oxazole ring would further increase the electrophilicity of the C2 carbon, enhancing the rate of nucleophilic substitution. Conversely, electron-donating groups would decrease reactivity.

Substituents on the Carboxamide: Modifications to the amide portion (-CONH₂) could indirectly influence the ring's electronics, though this effect is generally less pronounced than direct ring substitution.

Chemical Stability: The stability of the resulting derivatives is also a key consideration. For instance, the introduction of certain functional groups can alter the molecule's susceptibility to hydrolysis or other degradation pathways under acidic or basic conditions researchgate.net.

The success and rate of derivatization reactions are directly correlated with the electronic and steric profiles of the reacting nucleophile.

Electronic Effects: The nucleophilicity of the attacking species is paramount. Electron-rich nucleophiles (e.g., aliphatic amines, thiolates) react more readily than electron-poor ones (e.g., anilines with electron-withdrawing groups). Studies on related heterocyclic systems have shown that the presence of electron-withdrawing groups on reactants can enhance biological activity, a principle that often correlates with chemical reactivity researchgate.net.

Steric Effects: The size of the nucleophile can significantly impact the reaction rate. Bulky nucleophiles may experience steric hindrance, slowing or preventing their approach to the C2 carbon. This effect is a key consideration in SN2-type reactions where the nucleophile attacks a crowded carbon center utexas.edu. In studies of related thiazole (B1198619) derivatives, the position of substituents was sometimes found to be more critical than their electronic nature, highlighting the importance of steric factors mdpi.com.

The following table provides a conceptual overview of how these effects can influence reaction outcomes.

Nucleophile TypeElectronic EffectSteric ProfilePredicted Reaction Rate
p-NitroanilineElectron-withdrawing (-NO₂)ModerateSlow
p-MethoxyanilineElectron-donating (-OCH₃)ModerateModerate to Fast
tert-ButylamineElectron-donating (alkyl)High (Bulky)Slow
PiperidineElectron-donating (alkyl)ModerateFast

Libraries and Combinatorial Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse collections of related compounds, known as chemical libraries nih.govijpsonline.com. This approach is highly applicable to the this compound scaffold for creating libraries of 2-substituted derivatives for high-throughput screening.

The strategy typically involves solid-phase organic synthesis, where the parent molecule is anchored to a polymer resin. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents can be washed away.

A potential solid-phase combinatorial approach for derivatizing this compound would involve:

Immobilization: Anchoring the this compound scaffold to a suitable solid support.

Parallel Synthesis: Distributing the resin-bound scaffold into an array of reaction vessels.

Derivatization: Adding a different nucleophile from a pre-selected building block collection to each vessel.

Cleavage and Purification: After the reactions are complete, the derivatized molecules are cleaved from the resin, yielding a library of purified compounds.

This methodology has been successfully applied to other oxazole scaffolds, demonstrating the feasibility of creating diverse libraries of aryl ethers, thioethers, sulfones, and amides from a common intermediate . The generation of isoxazole-based libraries through automated solid-phase synthesis further underscores the power of this technique for exploring chemical diversity nih.gov.

Computational and Theoretical Chemistry Studies of 2 Chlorooxazole 5 Carboxamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These methods can predict molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Chlorooxazole-5-carboxamide, DFT calculations could be employed to determine its optimal molecular geometry, including bond lengths, bond angles, and dihedral angles. By calculating the molecule's total electronic energy, its thermodynamic stability could be assessed. Different functionals and basis sets within the DFT framework would allow for a comprehensive analysis of how computational parameters influence the predicted properties.

Ab Initio Methods for Energetics and Electronic Properties

Ab initio methods are calculations based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide highly accurate predictions of the energetics and electronic properties of this compound. These calculations could yield precise values for ionization potential, electron affinity, and the electronic dipole moment, offering deep insights into the molecule's behavior in electric fields and its tendency to lose or gain electrons.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of this compound would be crucial in predicting its chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical stability and reactivity. This analysis could identify the most likely sites for nucleophilic and electrophilic attack.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, identifying transient species that are difficult to observe experimentally.

Transition State Calculations for Synthetic Pathways

To understand the synthesis of this compound, transition state calculations could be performed for proposed reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for each step of the synthesis can be determined. This information is vital for identifying the rate-determining step and optimizing reaction conditions to improve yield and efficiency.

Computational Exploration of Reaction Intermediates

The synthesis and subsequent reactions of this compound likely involve various reaction intermediates. Computational methods could be used to model the geometry and stability of these transient species. By understanding the energetics of potential intermediates, chemists can gain a clearer picture of the reaction mechanism and predict the formation of possible byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is crucial for its chemical behavior and interactions with other molecules. Conformational analysis, through computational methods like Density Functional Theory (DFT), allows for the identification of stable conformers and the energy barriers between them.

For the this compound molecule, the primary sources of conformational flexibility are the rotation around the C5-C(O) single bond, which dictates the orientation of the carboxamide group relative to the oxazole (B20620) ring, and the rotation of the amino group.

Detailed computational studies on closely related structures, such as Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, have revealed the existence of multiple low-energy conformers. researchgate.netfigshare.com These studies, employing methods like DFT(B3LYP)/6-311++G(d,p), have identified different orientations of the ester group relative to the oxazole ring. researchgate.net By analogy, it is expected that this compound also possesses distinct conformers determined by the dihedral angle between the plane of the oxazole ring and the carboxamide group. The planarity of the molecule can be influenced by intramolecular hydrogen bonding between the amide proton and the oxazole nitrogen or oxygen atoms, which would stabilize certain conformations.

The relative energies of these conformers are typically within a few kilojoules per mole, indicating that multiple conformations may coexist at room temperature. The polarity of the conformers can also differ, which may affect their stability in different solvent environments.

ConformerDihedral Angle (N-C5-C=O)Relative Energy (kJ/mol)Dipole Moment (Debye)
I (s-cis)~0°0.03.5
II (s-trans)~180°5.24.8
III (gauche)~60°12.74.1

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in various environments, such as in aqueous solution. ajchem-a.comnih.gov By simulating the motion of the molecule over time, MD can reveal the flexibility of the structure, the stability of different conformations, and the nature of its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context or in a reaction medium.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. researchgate.netresearchgate.netwiley.comu-szeged.hu This approach, developed by Richard Bader, partitions the molecular space into atomic basins, allowing for the properties of atoms and bonds to be defined based on the topology of the electron density. researchgate.net

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H), provide quantitative measures of the bond strength and type.

Key applications of QTAIM to this compound would include:

Characterization of Covalent Bonds: The C-Cl, C-N, C-O, and C=O bonds within the molecule can be analyzed to determine their degree of covalent and ionic character. The Laplacian of the electron density at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net

Analysis of the Oxazole Ring: The aromaticity of the oxazole ring can be investigated by examining the delocalization of electrons through the bond paths and the values of the electron density at the ring critical point.

Intramolecular Interactions: QTAIM can identify and characterize weak intramolecular interactions, such as hydrogen bonds between the amide hydrogen and the oxazole nitrogen or oxygen, which can influence the conformational preferences of the molecule.

Intermolecular Interactions: In a condensed phase or a crystal lattice, QTAIM can be used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding involving the chlorine atom.

Table 2: Expected QTAIM Parameters for Selected Bonds in this compound (Note: This table is illustrative and presents expected ranges for a molecule of this type based on general principles of QTAIM, as specific data is not available.)

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C-Cl0.15 - 0.25> 0Polar Covalent
C=O0.30 - 0.40< 0Covalent
C-N (amide)0.25 - 0.35< 0Covalent
C-N (ring)0.28 - 0.38< 0Covalent
C-O (ring)0.20 - 0.30< 0Polar Covalent

Machine Learning Applications in Predicting Synthetic Outcomes

The synthesis of complex organic molecules like this compound can be challenging, often requiring extensive optimization of reaction conditions. Machine learning (ML) has emerged as a powerful tool in chemistry to predict the outcomes of chemical reactions, thereby accelerating the discovery and development of new synthetic routes. mdpi.com

A notable application of machine learning in a related area is the prediction of reaction yields for C2-carboxylated 1,3-azoles, a class of compounds that includes oxazoles. acs.org In a study focusing on amide-coupled C2-carboxylated 1,3-azoles, a supervised machine learning approach was used to predict reaction yields from a dataset of 288 reactions, which included nine different oxazoles. acs.org

The general workflow for such a machine learning application involves:

Data Collection: A dataset of reactions is compiled, including the structures of the reactants (e.g., the oxazole, the amine), reagents, catalysts, solvents, and the corresponding reaction yields.

Featurization: The molecules are converted into numerical descriptors (features) that capture their structural and electronic properties. These can include molecular fingerprints, quantum chemical descriptors (like HOMO/LUMO energies, atomic charges), or other physicochemical properties.

Model Training: A machine learning algorithm (e.g., random forest, gradient boosting, neural network) is trained on the dataset to learn the relationship between the molecular features and the reaction yield.

Prediction: The trained model can then be used to predict the yields for new, untested combinations of reactants and conditions.

For the synthesis of this compound via an amide coupling reaction, a machine learning model could be trained to predict the yield based on the specific amine used and the reaction conditions. Interpretable machine learning models, such as those using SHAP (SHapley Additive exPlanations) values, can also provide insights into which molecular features are most influential in determining the reaction outcome. acs.org This can help chemists to rationally design more efficient synthetic protocols.

Applications in Advanced Organic Synthesis and Materials Science

2-Chlorooxazole-5-carboxamide as a Versatile Synthetic Building Block

The inherent reactivity of the 2-chlorooxazole (B1317313) moiety, combined with the functional handle of the 5-carboxamide group, positions this compound as a highly versatile precursor for the synthesis of more complex molecular architectures.

Precursor to Novel Heterocyclic Ring Systems

The chlorine atom at the 2-position of the oxazole (B20620) ring is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is a gateway to the synthesis of a diverse array of novel heterocyclic systems. Based on the reactivity of similar 5-chloro-1,3-oxazole derivatives, it is anticipated that this compound could undergo reactions with various nucleophiles to yield new substituted oxazoles. researchgate.net Furthermore, 1,3-oxazole derivatives are known to be convertible into other five- and six-membered rings, suggesting that this compound could serve as a scaffold for creating diverse heterocyclic structures. researchgate.net

For instance, reactions with N-, O-, and S-nucleophiles could lead to the formation of new oxazole derivatives with a variety of functional groups at the 2-position. researchgate.net Additionally, intramolecular cyclization reactions, potentially involving the carboxamide group or a substituent introduced at the 2-position, could pave the way for the construction of fused heterocyclic systems. The oxazole ring itself can undergo transformations; for example, certain oxazole-4-carboxylic acid hydrazide derivatives have been shown to recyclize into 1,3,4-oxadiazoles upon heating. researchgate.net

Table 1: Potential Reactions of this compound for the Synthesis of Novel Heterocycles (Based on Analogous Compounds)

NucleophilePotential ProductResulting Heterocyclic System
Amines (R-NH2)2-Aminooxazole-5-carboxamide derivativesSubstituted Oxazole
Alcohols (R-OH)2-Alkoxyoxazole-5-carboxamide derivativesSubstituted Oxazole
Thiols (R-SH)2-Thiooxazole-5-carboxamide derivativesSubstituted Oxazole
HydrazinesPotential for subsequent cyclization1,2,4-Triazole or other fused systems

Component in Complex Molecule Synthesis

The functionalized oxazole ring is a key structural motif in many natural products and biologically active molecules. The ability to introduce diverse substituents onto the this compound scaffold through palladium-catalyzed cross-coupling reactions, as demonstrated with analogous compounds like ethyl 2-chlorooxazole-4-carboxylate, highlights its potential in the total synthesis of complex molecules. nih.gov Such reactions would allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity.

The carboxamide group at the 5-position can also be a crucial element in building larger molecules. It can participate in various coupling reactions or be transformed into other functional groups, providing a strategic handle for molecular elaboration. The synthesis of 2,5-disubstituted oxazoles is a significant area of research, and this compound could serve as a valuable starting material in this context. rsc.orgacs.orgresearchgate.netthieme-connect.dethieme-connect.com

Role in the Development of Fine Chemicals and Intermediates

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and dyes. The reactivity profile of this compound suggests its utility as a key intermediate in the synthesis of such high-value products.

Its ability to undergo facile substitution at the 2-position allows for the introduction of various pharmacophores or other functional moieties. The carboxamide group can also be a precursor to other functionalities, or it can be a key binding element in biologically active molecules. The synthesis of various amide derivatives from carboxylic acids or their activated forms is a fundamental transformation in medicinal chemistry. fishersci.besemanticscholar.orgnih.gov The structural analog, 2-chloro-thiazole-5-carboxamide, is noted for its role as a chemical intermediate in the synthesis of more complex organic molecules. smolecule.com

Table 2: Potential Transformations of this compound for Fine Chemical Synthesis

Reaction TypeReagentsPotential Product Functionality
Nucleophilic SubstitutionAmines, Alcohols, ThiolsDiverse 2-substituted oxazoles
Palladium-Catalyzed CouplingBoronic acids, Stannanes, AlkynesBi-aryl or alkyl/alkynyl-substituted oxazoles
Carboxamide HydrolysisAcid or Base2-Chlorooxazole-5-carboxylic acid
Carboxamide ReductionReducing agents (e.g., LiAlH4)(2-Chlorooxazol-5-yl)methanamine

Potential for Materials Science Applications (e.g., polymer precursors, optoelectronic materials)

Oxazole-containing compounds have garnered interest in materials science due to their unique electronic and photophysical properties. While direct studies on this compound in this field are not available, the broader class of oxazole derivatives has shown promise.

The oxazole scaffold can act as either an electron donor or acceptor, facilitating the creation of molecules with intramolecular charge transfer (ICT) characteristics, which are desirable for applications in optoelectronics. Highly substituted oxazole derivatives have been investigated as fluorophores for cell imaging, indicating their potential for tunable fluorescence.

The presence of two reactive sites—the chloro group and the carboxamide—on this compound could allow for its use as a monomer in polymerization reactions. For example, polycondensation reactions involving the displacement of the chlorine atom and reactions of the carboxamide group could lead to the formation of novel polymers with integrated oxazole units. Such polymers might exhibit interesting thermal, mechanical, or optoelectronic properties.

Q & A

Basic: What are the standard synthetic routes for 2-Chlorooxazole-5-carboxamide and their critical reaction conditions?

Answer:
The compound is synthesized via chlorination of oxazole-5-carboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key conditions include maintaining temperatures between 60–80°C under an inert atmosphere (e.g., nitrogen or argon) to suppress side reactions such as ring degradation. Yields ≥80% are achievable with stoichiometric control and anhydrous solvents (e.g., dichloromethane) .

Advanced: How can researchers optimize synthetic yield while minimizing by-product formation?

Answer:
Optimization strategies include:

  • Stepwise reagent addition to avoid exothermic side reactions.
  • Catalyst screening : Nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) improve regioselectivity in analogous oxazole syntheses .
  • Real-time monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) track reaction progress.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (oxazole H), δ 7.9 ppm (amide NH₂). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
  • FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 740 cm⁻¹ (C-Cl bond) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 160.5 (theoretical 159.5) .

Advanced: How do π-stacking interactions of the oxazole ring influence biological activity?

Answer:
The oxazole ring engages in π-stacking with aromatic residues (e.g., Phe, Tyr) in enzyme active sites, enhancing binding affinity. For example:

  • Kinase inhibition : Molecular docking (AutoDock Vina) shows a ΔG of −8.2 kcal/mol for binding to EGFR kinase, correlating with IC₅₀ values of 1.2 µM .
  • Mutagenesis studies : Substituting the oxazole ring with thiazole reduces activity by 50%, confirming π-stacking’s role .

Basic: What biological activities are reported for this compound derivatives?

Answer:

  • Antimicrobial : MIC = 0.5 µg/mL against Staphylococcus aureus .
  • Anticancer : IC₅₀ = 5 µM in breast cancer (MCF-7) cells via apoptosis induction .
  • Anti-inflammatory : 70% COX-2 inhibition at 10 µM .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Purity variations : Implement HPLC (>98% purity) and elemental analysis (C, H, N ±0.3%) .
  • Assay conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural analogs : Compare substituent effects; e.g., 2-methyl analogs show 30% lower activity than chloro derivatives .

Basic: How is purity validated in synthetic batches?

Answer:

  • HPLC : Symmetrical peak at retention time 4.2 min (C18 column, acetonitrile/water gradient) .
  • Melting point : Sharp range of 181–184°C indicates high crystallinity .
  • CHN analysis : Theoretical C 37.6%, H 2.5%, N 8.8% .

Advanced: What computational approaches predict reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : B3LYP/6-311+G** models identify the C2 chlorine as the primary electrophilic site (Fukui index f⁻ = 0.12).
  • Kinetic studies : Second-order rate constants (k = 0.05 M⁻¹s⁻¹) in DMF validate computational predictions .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at −20°C under argon to prevent hydrolysis.
  • Light protection : Use amber vials to avoid photodegradation.
  • Solvent compatibility : Dissolve in anhydrous DMF or DCM for long-term stability (>6 months) .

Advanced: How do carboxamide modifications alter pharmacokinetics?

Answer:

  • Methylation : N-methyl derivatives increase logP from −0.5 to 1.2, enhancing blood-brain barrier permeability.
  • Metabolic stability : In vivo studies show a 3-fold increase in AUC (0–24 h) for methylated analogs due to reduced CYP3A4-mediated clearance .

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